methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Description
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C22H20F3N3O5 and its molecular weight is 463.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-5-oxo-4-(1-{[2-(trifluoromethoxy)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate, a novel pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article reviews the biological activities of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Its molecular formula indicates the presence of multiple functional groups that are crucial for its biological activity. The presence of the methoxy and trifluoromethoxy groups enhances lipophilicity, potentially improving bioavailability.
1. Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. This compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes.
Table 1: COX Inhibition Activity of Pyrazole Derivatives
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
---|---|---|---|
Compound A | 30% | 85% | 2.83 |
Compound B | 20% | 90% | 4.50 |
Methyl [(4Z)... | 15% | 92% | 6.13 |
Research indicates that this compound demonstrates a selectivity index that suggests a favorable profile for anti-inflammatory applications while minimizing gastrointestinal side effects typically associated with non-selective COX inhibitors .
2. Analgesic Properties
The analgesic effect of methyl [(4Z)... has been evaluated using various models, including the acetic acid-induced writhing test and the hot plate test in rodents. Results indicate that this compound significantly reduces pain responses compared to control groups.
Case Study: Analgesic Efficacy in Rodent Models
- Method : Acetic acid-induced writhing test.
- Dosage : Administered at 100 mg/kg.
- Results : A reduction in writhing response was observed (p < 0.05), indicating potent analgesic activity.
3. Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been extensively studied. Methyl [(4Z)... exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These findings suggest that methyl [(4Z)... could be a candidate for further development as an antimicrobial agent .
4. Anticancer Potential
Recent investigations into the anticancer effects of pyrazole derivatives have shown promising results. Methyl [(4Z)... has been tested against several cancer cell lines, including breast and colon cancer cells.
Case Study: Antitumor Activity
- Cell Lines Tested : HCT116 (colon carcinoma) and T47D (breast cancer).
- IC50 Values :
- HCT116: 6.2 µM
- T47D: 27.3 µM
These results indicate a significant cytotoxic effect on cancer cells, suggesting potential for development as an anticancer therapeutic .
Properties
Molecular Formula |
C22H20F3N3O5 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-[2-(trifluoromethoxy)phenyl]carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H20F3N3O5/c1-13(26-16-6-4-5-7-18(16)33-22(23,24)25)20-17(12-19(29)32-3)27-28(21(20)30)14-8-10-15(31-2)11-9-14/h4-11,27H,12H2,1-3H3 |
InChI Key |
SSHMIBBEOMAKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1OC(F)(F)F)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
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